REACTION_CXSMILES
|
[Br:1][Si](C)(C)C.CS(C)=O.[CH:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH:13]=[CH:12][CH2:11]1.C(N(CC)C(C)C)(C)C>C(Cl)(Cl)Cl>[Br:1][CH:12]1[CH:13]2[CH2:14][CH:10]([C:15](=[O:17])[O:16]2)[CH2:11]1
|
Name
|
|
Quantity
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3.1 mL
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Type
|
reactant
|
Smiles
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Br[Si](C)(C)C
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
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Smiles
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CS(=O)C
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C1(CC=CC1)C(=O)O
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 0° C
|
Type
|
WAIT
|
Details
|
After 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel using 30% EtOAc/hexanes as eluent
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
BrC1CC2C(OC1C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |